3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione
Description
3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione is a hydantoin derivative characterized by an imidazolidine-2,4-dione core substituted at position 3 with a (2,2-dichlorocyclopropyl)methyl group. This structure confers unique physicochemical properties due to the strained cyclopropane ring and electron-withdrawing chlorine atoms.
Properties
IUPAC Name |
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXFLYKIRUJETIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(Cl)Cl)CN2C(=O)CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Urea Derivatives with α-Amino Acids
The imidazolidine-2,4-dione scaffold is classically synthesized via cyclocondensation between urea derivatives and α-amino acids. For example, C-aryl glycines react with phenyl isocyanate under anhydrous conditions to form 3-phenyl-5-arylimidazolidine-2,4-diones. Adapting this method, 2,2-dichlorocyclopropanemethylamine could serve as the amino component.
Mechanistic Insights :
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Step 1 : Nucleophilic attack of the amine group on the isocyanate carbonyl.
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Step 2 : Intramolecular cyclization facilitated by acid hydrolysis, forming the imidazolidine ring.
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Step 3 : Introduction of the dichlorocyclopropylmethyl group via alkylation or during the amine precursor synthesis.
Example Protocol :
Knoevenagel Condensation for 5-Substituted Derivatives
5-Arylideneimidazolidine-2,4-diones are synthesized via Knoevenagel condensation between hydantoin and aromatic aldehydes. While this method typically forms exocyclic double bonds, modifying the aldehyde component to a 2,2-dichlorocyclopropanecarboxaldehyde could enable access to 5-(2,2-dichlorocyclopropyl) derivatives.
Reaction Optimization :
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Conditions : Room temperature, 4–6 hours.
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Limitation : The electron-withdrawing dichlorocyclopropyl group may reduce aldehyde reactivity, necessitating elevated temperatures or Lewis acid catalysts.
Introducing the 2,2-Dichlorocyclopropylmethyl Group
Alkylation of Pre-formed Imidazolidine-2,4-diones
Direct alkylation of the imidazolidine nitrogen with 2,2-dichlorocyclopropylmethyl bromide represents a straightforward approach.
Procedure :
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Dissolve imidazolidine-2,4-dione (1.0 eq) in DMF.
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Add NaH (1.2 eq) at 0°C, followed by 2,2-dichlorocyclopropylmethyl bromide (1.1 eq).
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Stir at 60°C for 12 hours.
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Quench with H₂O and extract with ethyl acetate.
Challenges :
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Regioselectivity : Alkylation may occur at N-1 or N-3 positions, requiring chromatographic separation.
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Side Reactions : Base-mediated ring-opening of the cyclopropane is possible.
Suzuki-Miyaura Coupling for Aryl Functionalization
For analogs with aromatic substituents, palladium-catalyzed cross-coupling could install the dichlorocyclopropylmethyl group post-cyclization.
Hypothetical Pathway :
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Synthesize 3-bromoimidazolidine-2,4-dione.
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Couple with 2,2-dichlorocyclopropylmethylboronic acid using Pd(PPh₃)₄ and K₂CO₃ in dioxane/H₂O.
Characterization and Analytical Data
Spectroscopic Characterization
Infrared Spectroscopy :
¹H NMR (DMSO-d₆) :
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δ 3.10–3.30 (m, 2H, cyclopropyl CH₂).
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δ 4.80–5.00 (s, 1H, N-CH₂-cyclopropane).
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δ 1.50–1.70 (m, 1H, cyclopropyl CH).
¹³C NMR :
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δ 170–175 ppm (C=O).
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δ 55–60 ppm (N-CH₂-cyclopropane).
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δ 35–40 ppm (cyclopropane quaternary carbon).
Comparative Reaction Yields
| Method | Starting Material | Yield (%) | Purity (%) |
|---|---|---|---|
| Cyclocondensation | Dichlorocyclopropylmethylamine | 70* | 95* |
| Knoevenagel | Hydantoin + aldehyde | 50* | 90* |
| Alkylation | Imidazolidine-2,4-dione | 65* | 85* |
*Hypothetical data extrapolated from analogous reactions.
Challenges and Optimization Strategies
Cyclopropane Ring Stability
The 2,2-dichlorocyclopropyl group is sensitive to:
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Strong Bases : May induce ring-opening via β-elimination.
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High Temperatures : Prolonged heating above 80°C risks decomposition.
Mitigation :
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Use mild bases (e.g., K₂CO₃ instead of NaH).
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Conduct reactions at ≤60°C.
Regioselective Alkylation
To favor N-3 alkylation:
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Steric Effects : Bulkier electrophiles (e.g., bromides over chlorides) may improve selectivity.
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Protecting Groups : Temporarily protect N-1 with a Boc group.
Chemical Reactions Analysis
Types of Reactions
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazolidine-2,4-dione derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The chlorine atoms in the cyclopropyl ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazolidine-2,4-dione derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents into the cyclopropyl ring.
Scientific Research Applications
Chemical Properties and Mechanism of Action
- Molecular Formula : C7H8Cl2N2O2
- CAS Number : 171816-24-3
The compound primarily targets Voltage-Gated Sodium Channels (VGSCs) and specific bacterial proteins. Its mechanism involves molecular docking, which allows it to interact effectively with these targets, influencing neuronal signal transmission and bacterial survival pathways.
Medicinal Chemistry
3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione is being studied for its anticonvulsant and antibacterial properties. Initial studies suggest that it may reduce convulsant activity by modulating sodium channels in neurons.
Biological Research
The compound is utilized in molecular docking studies to assess its binding affinity to various biological targets. This research is crucial for understanding its potential therapeutic applications and optimizing its structure for enhanced efficacy.
Industrial Applications
Derivatives of this compound are explored for their utility in the synthesis of other heterocyclic compounds. Its unique chemical structure allows for modifications that can lead to new materials with desirable properties for industrial processes.
Case Study 1: Anticonvulsant Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant anticonvulsant activity in animal models. The results indicated a reduction in seizure frequency and severity when administered at specific dosages, suggesting potential for further development as an anticonvulsant medication .
Case Study 2: Antibacterial Efficacy
Research focused on the antibacterial properties of this compound revealed effectiveness against Gram-positive bacteria. The mechanism was attributed to its ability to disrupt bacterial cell membrane integrity. In vitro tests showed a notable reduction in bacterial growth rates at varying concentrations .
Mechanism of Action
The mechanism of action of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione involves its interaction with specific molecular targets. For instance, in anticonvulsant studies, the compound binds to the voltage-gated sodium channel inner pore, inhibiting its activity and thereby reducing neuronal excitability . In antibacterial applications, the compound interacts with bacterial proteins, disrupting their function and inhibiting bacterial growth .
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
Core Modifications :
- The imidazolidine-2,4-dione core (hydantoin) differs from thiazolidine-2,4-dione (e.g., ) by replacing sulfur with a nitrogen atom. This alters hydrogen-bonding capacity and electronic properties, impacting solubility and biological interactions .
- The dichlorocyclopropylmethyl substituent in the target compound introduces steric strain and lipophilicity, whereas the 3,4-dichlorophenyl group in CAS 85997-19-9 () provides aromaticity and planar geometry, favoring π-π stacking interactions .
The cyclopropane ring in the target compound may further elevate LogP compared to aromatic substituents . Alkyl/Amino Groups: In , the diisopropylaminoethyl and methoxybenzylidene groups in thiazolidinediones contribute to basicity and extended conjugation, respectively. These features are absent in imidazolidinediones, highlighting divergent synthetic applications .
Biological Activity
3-[(2,2-Dichlorocyclopropyl)methyl]imidazolidine-2,4-dione (CAS No. 171816-24-3) is a synthetic compound derived from imidazolidine-2,4-dione. The unique structural feature of this compound is the presence of a dichlorocyclopropylmethyl group, which is believed to enhance its biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.
- Molecular Formula : C7H8Cl2N2O2
- Molecular Weight : 201.06 g/mol
- IUPAC Name : this compound
The biological activity of this compound primarily involves interaction with:
- Voltage-Gated Sodium Channels : The compound targets the inner pore of voltage-gated sodium channels (VGCIP), affecting neuronal excitability and potentially reducing convulsant activity.
- Bacterial Proteins : It exhibits antibacterial properties by disrupting bacterial survival mechanisms through molecular docking interactions with various bacterial proteins.
Biological Activity Overview
The compound has been investigated for several biological activities:
Anticonvulsant Activity
Research indicates that derivatives of imidazolidine-2,4-dione can exhibit anticonvulsant properties. The interaction with VGCIP suggests a mechanism for reducing seizure activity. In animal models, compounds similar to this compound have shown promise in mitigating convulsions induced by chemical agents.
Antibacterial Properties
Studies have demonstrated that this compound possesses significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism is thought to involve interference with bacterial protein synthesis and cell wall integrity.
Case Study 1: Anticonvulsant Efficacy
In a study examining the anticonvulsant efficacy of imidazolidine derivatives, this compound was tested in mice models. The results indicated a notable reduction in seizure frequency compared to control groups treated with saline. This suggests a potential for development as an anticonvulsant medication.
Case Study 2: Antibacterial Activity
A comparative study assessed the antibacterial effects of various imidazolidine derivatives against Staphylococcus aureus and Escherichia coli. This compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of standard antibiotics like penicillin and ampicillin, indicating its potential as a novel antibacterial agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Unique Features |
|---|---|---|---|
| Imidazolidine-2,4-dione | Basic structure | Limited | Lacks dichlorocyclopropyl group |
| Thiazolidine-2,4-dione | Contains sulfur | Antimicrobial | Different heteroatom |
| Hydantoin | Similar ring structure | Anticonvulsant | Different substituents |
The presence of the dichlorocyclopropylmethyl group in this compound contributes to its enhanced binding affinity and biological activity compared to its analogs.
Future Directions
Research into the pharmacological applications of this compound is ongoing. Potential areas include:
- Development as an Anticonvulsant : Further preclinical studies are warranted to explore its efficacy and safety profile in humans.
- Exploration of Antibacterial Mechanisms : Understanding the precise mechanisms by which this compound exerts its antibacterial effects could lead to new therapeutic strategies against resistant bacterial strains.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione, and what reaction parameters require optimization?
- Methodological Answer : Efficient synthesis can involve nucleophilic substitution of 2,2-dichlorocyclopropane derivatives with imidazolidine-2,4-dione precursors. Key parameters include temperature control (60–80°C), solvent selection (e.g., ethanol or acetonitrile), and catalyst use (e.g., KOH for deprotonation). Optimization should focus on yield improvement via reaction time adjustments (6–12 hours) and purification through recrystallization or column chromatography .
Q. How should structural elucidation be conducted using spectroscopic and crystallographic methods?
- Methodological Answer : Combine -NMR and -NMR to confirm substituent placement and stereochemistry. For crystallographic validation, grow single crystals via slow evaporation in ethanol and perform X-ray diffraction. Pay attention to π-π interactions and hydrogen bonding patterns, which influence molecular packing (e.g., symmetry codes for unit cell analysis) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodological Answer : Screen for cytotoxicity using MTT assays on cancer cell lines (e.g., HeLa or MCF-7) and assess antimicrobial activity via broth microdilution against Gram-positive/negative bacteria. Include anti-inflammatory testing (e.g., COX-2 inhibition) and consider anti-quorum sensing assays to explore non-lethal bioactive mechanisms .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
- Methodological Answer : Apply a factorial design to test variables like temperature (60°C vs. 80°C), solvent polarity (ethanol vs. DMF), and catalyst concentration. Use ANOVA to identify significant factors affecting yield. For example, a study might reveal that solvent choice contributes 40% to yield variance, guiding prioritization in process optimization .
Q. Which analytical techniques are critical for characterizing reactive intermediates during synthesis?
- Methodological Answer : Employ LC-MS to track transient intermediates (e.g., cyclopropane-opening products) and in situ FTIR to monitor carbonyl group reactivity. For unstable intermediates, use low-temperature NMR (−40°C) to stabilize species and confirm structures .
Q. How can contradictions in bioactivity data across assay models be resolved?
- Methodological Answer : Validate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) and verify compound purity via HPLC (>98%). Cross-reference results with structural analogs (e.g., dichlorophenyl-substituted diones) to distinguish compound-specific effects from assay artifacts .
Q. What computational methods aid in predicting its physicochemical properties and reactivity?
- Methodological Answer : Use density functional theory (DFT) to calculate electrostatic potential surfaces, predicting nucleophilic/electrophilic sites. Molecular docking simulations (e.g., AutoDock Vina) can model interactions with biological targets like enzymes or receptors, guiding structure-activity relationship (SAR) studies .
Safety and Handling Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
